molecular formula C10H9FN2O B13595199 3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine

3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine

Cat. No.: B13595199
M. Wt: 192.19 g/mol
InChI Key: VLFWPNKCVRFLPJ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine (CAS 1225850-46-3) is a high-purity chemical reagent offered with a minimum purity of ≥98% . This compound features an isoxazole ring, a five-membered heterocycle recognized as a privileged scaffold in medicinal chemistry due to its significant pharmacological potential . Isoxazole derivatives are frequently investigated for their diverse biological activities, which include anti-inflammatory, antibacterial, antifungal, antitumor, and antiviral properties, making them valuable intermediates in drug discovery campaigns . The molecular structure of this compound, with a formula of C₁₀H₉FN₂O and a molecular weight of 192.19 g/mol, incorporates both a fluorine atom and a methyl group on the phenyl ring . These modifications are common strategies in medicinal chemistry to fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity. As such, this amine serves as a versatile building block for the synthesis of more complex molecules for research and further manufacturing, particularly in the development of potential pharmaceuticals and agrochemicals. The product is intended for research and further manufacturing applications only and is not approved for direct human use . For safe handling, please refer to the associated Safety Data Sheet. The recommended storage condition is sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9FN2O/c1-6-4-7(2-3-8(6)11)9-5-10(12)14-13-9/h2-5H,12H2,1H3

InChI Key

VLFWPNKCVRFLPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=C2)N)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -Br, -Cl, -CF₃) enhance electrophilicity, improving yields in catalytic reactions .
  • Electron-donating groups (e.g., -CH₃, -OCH₃) reduce reactivity in polar reactions but may improve bioavailability in drug design .

Physicochemical Properties

  • Melting Point : Analogous compounds like 3-(3-trifluoromethylphenyl)isoxazol-5-amine exhibit melting points of 91–93°C, suggesting similar thermal stability for the target compound .
  • Molecular Weight : Derivatives range from 228.17 g/mol (CF₃-substituted) to 243.07 g/mol (Br-substituted), with the target compound likely intermediate due to -F and -CH₃ groups .
  • Solubility : Fluorine substituents enhance lipophilicity, while -NH₂ improves water solubility, creating a balance suitable for drug delivery .

Biological Activity

3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C10_{10}H10_{10}F1_{1}N2_{2}O, with a molecular weight of approximately 192.20 g/mol. The presence of a fluorine atom and an isoxazole ring contributes to its unique chemical properties, enhancing its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's ability to penetrate biological membranes, allowing it to modulate the activity of specific proteins involved in disease processes.

Biological Activities

Research indicates that compounds within the isoxazole family exhibit a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease contexts.
  • Anticancer Potential : The compound has been explored for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50_{50} values indicating potent activity .
  • Mechanistic Insights : Flow cytometry assays indicated that the compound triggers apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-(4-Chloro-2-methylphenyl)isoxazol-5-amineC10_{10}H10_{10}ClN2_{2}OChlorine atom may affect biological activity differently
5-MethylisoxazoleC5_{5}H5_{5}N1_{1}OLacks fluorine; different pharmacological profile
3-(4-Fluorophenyl)-5-methylisoxazoleC10_{10}H9_{9}F1_{1}N1_{1}OSimilar structure but lacks the methyl group

The presence of fluorine in this compound may enhance its lipophilicity and influence its interactions with biological targets compared to these similar compounds .

Future Directions

Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. This includes:

  • In Vivo Studies : Evaluating the compound's efficacy in animal models to confirm its therapeutic potential.
  • Pharmacokinetics and Toxicology : Understanding how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the isoxazole ring and substituent positions.
  • HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., oxadiazole isomers) .
  • X-ray crystallography : Resolves stereochemical ambiguities in enantiomeric mixtures .

How does the fluorine substituent influence the compound’s physicochemical and pharmacological properties?

Advanced
The 4-fluoro-3-methylphenyl group:

  • Enhances metabolic stability : Fluorine reduces cytochrome P450-mediated oxidation.
  • Modulates lipophilicity : LogP increases by 0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
  • Affects crystal packing : Fluorine’s electronegativity stabilizes solid-state structures, impacting formulation stability .

What strategies mitigate low yields in large-scale synthesis?

Q. Advanced

  • Flow chemistry : Continuous reactors minimize decomposition of heat-sensitive intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 mins at 120°C) .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) gradients to isolate high-purity product .

How can the compound’s potential as a kinase inhibitor be evaluated?

Q. Advanced

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., ATR, ATM) using radioactive ATP-binding assays .
  • Cellular assays : Measure γH2AX phosphorylation (DNA damage marker) in ATM-deficient cell lines to confirm ATR-selective inhibition .
  • Co-crystallization : Resolve inhibitor-kinase complexes to identify binding motifs (e.g., hydrophobic interactions with Phe862 in ATR) .

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